molecular formula C12H18N2O5S2 B5672525 N-[4-(methanesulfonamido)phenyl]sulfonyl-3-methylbutanamide

N-[4-(methanesulfonamido)phenyl]sulfonyl-3-methylbutanamide

Cat. No.: B5672525
M. Wt: 334.4 g/mol
InChI Key: SZCAMVOJGGTTTI-UHFFFAOYSA-N
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Description

N-[4-(methanesulfonamido)phenyl]sulfonyl-3-methylbutanamide is a synthetic organic compound characterized by the presence of sulfonamide and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methanesulfonamido)phenyl]sulfonyl-3-methylbutanamide typically involves the reaction of 4-aminobenzenesulfonamide with methanesulfonyl chloride to form the intermediate N-(4-methanesulfonamido)benzenesulfonamide. This intermediate is then reacted with 3-methylbutanoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methanesulfonamido)phenyl]sulfonyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to thiols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[4-(methanesulfonamido)phenyl]sulfonyl-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of sulfonamide groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-[4-(methanesulfonamido)phenyl]sulfonyl-3-methylbutanamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methanesulfonamido)benzenesulfonamide: Shares the sulfonamide and sulfonyl functional groups but lacks the 3-methylbutanamide moiety.

    4-methoxyphenethylamine: Contains a similar aromatic structure but different functional groups.

    Sulfonamides: A broad class of compounds with similar sulfonamide functional groups.

Uniqueness

N-[4-(methanesulfonamido)phenyl]sulfonyl-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[4-(methanesulfonamido)phenyl]sulfonyl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5S2/c1-9(2)8-12(15)14-21(18,19)11-6-4-10(5-7-11)13-20(3,16)17/h4-7,9,13H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCAMVOJGGTTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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